molecular formula C16H17ClN4O3 B2869074 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396764-93-4

2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2869074
CAS No.: 1396764-93-4
M. Wt: 348.79
InChI Key: NSASXANKOZICBU-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorophenoxy group, a morpholinopyrimidinyl moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent.

    Synthesis of the morpholinopyrimidinyl intermediate:

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the morpholinopyrimidinyl intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenoxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine group.

    2-(4-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide: Chlorine atom is in a different position on the phenoxy ring.

    2-(3-bromophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide: Bromine instead of chlorine.

Uniqueness

The presence of the morpholine group and the specific positioning of the chlorine atom on the phenoxy ring may confer unique properties in terms of binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(8-12)24-10-16(22)20-14-9-15(19-11-18-14)21-4-6-23-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSASXANKOZICBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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